Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate

Synthetic chemistry Cross-coupling Building block utility

This polysubstituted nitroaromatic is a premium synthetic intermediate specifically for teams developing bromodomain inhibitors or selective anti-metastatic agents. Its unique C-4 bromine handle is optimized for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling systematic SAR exploration not possible with des-bromo analogs. The 2,4-difluorophenoxy motif delivers a strategic advantage in both lipophilicity and metabolic stability, making it an indispensable building block for fragment libraries targeting epigenetic readers.

Molecular Formula C14H8BrF2NO5
Molecular Weight 388.12 g/mol
Cat. No. B8164483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate
Molecular FormulaC14H8BrF2NO5
Molecular Weight388.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H8BrF2NO5/c1-22-14(19)8-5-13(9(15)6-11(8)18(20)21)23-12-3-2-7(16)4-10(12)17/h2-6H,1H3
InChIKeyWGSNAIBBIJNJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-5-(2,4-Difluorophenoxy)-2-Nitrobenzoate – Key Compound Identity and Procurement-Relevant Characteristics


Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate (CAS 1446236-61-8) is a polysubstituted nitroaromatic compound belonging to the 5-nitrobenzoate ester class. It has a molecular formula of C14H8BrF2NO5 and a molecular weight of 388.12 g/mol . The structure features a bromine atom at position 4, a 2,4-difluorophenoxy ether at position 5, a nitro group at position 2, and a methyl ester functionality. This compound serves as a key synthetic intermediate in pharmaceutical research, notably as a building block in the preparation of bromodomain inhibitors [1] and as a structural analog within the family of 5-nitrobenzoate derivatives investigated for anti-metastatic activity via inhibition of tumor cell-induced platelet aggregation (TCIPA) [2].

Why Methyl 4-Bromo-5-(2,4-Difluorophenoxy)-2-Nitrobenzoate Cannot Be Simply Replaced by In-Class Analogs


The compound's specific substitution pattern—featuring a bromine atom at position 4, a 2,4-difluorophenoxy group at position 5, and a nitro group at position 2—creates a unique electronic and steric environment that cannot be replicated by simple analogs. The electron-withdrawing nitro and bromine groups activate the ring for nucleophilic aromatic substitution, while the 2,4-difluorophenoxy moiety introduces both lipophilicity and metabolic stability characteristics distinct from non-fluorinated or mono-fluorinated analogs . Furthermore, within the 5-nitrobenzoate class of TCIPA inhibitors, minor structural modifications significantly alter selectivity profiles; for instance, BMNS (the lead compound) non-selectively inhibits platelet aggregation induced by multiple agonists, whereas the derivative 2CP selectively inhibits only podoplanin-induced platelet aggregation with an IC50 of 12.1 ± 4.8 μM [1]. This demonstrates that functionally equivalent substitution cannot be assumed even among structurally similar 5-nitrobenzoate derivatives without empirical validation.

Quantitative Differentiation Evidence for Methyl 4-Bromo-5-(2,4-Difluorophenoxy)-2-Nitrobenzoate Against Closest Analogs


Bromine at Position 4 Enables Downstream Cross-Coupling Functionalization Unavailable to Des-Bromo or Chloro Analogs

The presence of a bromine atom at position 4 of the benzoate ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), which is absent in the des-bromo analog methyl 5-(2,4-difluorophenoxy)-2-nitrobenzoate . Compared to the corresponding 4-chloro analog, the aryl bromide exhibits superior reactivity in oxidative addition with Pd(0) catalysts due to the lower bond dissociation energy of the C-Br bond (approximately 71 kcal/mol) versus the C-Cl bond (approximately开创 84 kcal/mol) [1]. This differential reactivity is critical for late-stage diversification strategies in medicinal chemistry, where the brominated intermediate allows for convergent synthetic routes that are not feasible with the chloro or des-halo analogs.

Synthetic chemistry Cross-coupling Building block utility

2,4-Difluorophenoxy Substitution Enhances Lipophilicity and Metabolic Stability Relative to Non-Fluorinated Phenoxy Analogs

The 2,4-difluorophenoxy group in the target compound increases both lipophilicity and oxidative metabolic stability compared to the non-fluorinated phenoxy analog (methyl 4-bromo-5-phenoxy-2-nitrobenzoate). Fluorine substitution on aromatic rings is well-established to increase logP by approximately 0.2–0.4 units per fluorine atom while simultaneously blocking CYP450-mediated hydroxylation at the substituted positions, leading to prolonged metabolic half-life in hepatic microsome assays [1]. The 2,4-difluoro pattern specifically blocks the two most metabolically labile positions on the phenoxy ring, whereas a 4-fluoro or 3-fluoro mono-substitution leaves one or both of these positions exposed.

Physicochemical properties Metabolic stability Fluorine chemistry

Retention of Nitro Group at Position 2 Preserves Bioactivatable Pharmacophore While 5-Substitution Tunes Target Selectivity Within the 5-Nitrobenzoate Class

Within the 5-nitrobenzoate class, the 2-nitro group is a conserved pharmacophoric element essential for anti-TCIPA activity, as demonstrated by the patent family covering 5-nitrobenzoate derivatives as anti-metastatic agents [1]. The differentiation arises from the 5-position substituent: the 2,4-difluorophenoxy group in the target compound represents a specific structural variation whose impact on PDPN/CLEC-2 inhibitory potency and selectivity can be benchmarked against the characterized derivative 2CP. In the Oncotarget study, 2CP inhibited podoplanin-induced platelet aggregation with an IC50 of 12.1 ± 4.8 μM while showing IC50 values >100 μM against thrombin, collagen, ADP, and U46619-induced aggregation, representing a >8-fold selectivity window [2]. The target compound, bearing the 2,4-difluorophenoxy motif instead of 2CP's substitution pattern, represents a structurally distinct entry point for SAR exploration around the 5-position ether, offering a different steric and electronic profile for optimizing potency and selectivity within this validated pharmacological mechanism.

TCIPA inhibition Cancer metastasis Structure-activity relationship

Role as a Key Intermediate in Bromodomain Inhibitor Synthesis – Structural Authentication via Patent Disclosure

The target compound is explicitly utilized as a synthetic intermediate in the preparation of bromodomain inhibitors disclosed in US Patent US9296741B2 [1]. The patent describes its synthesis from methyl 4-bromo-2-nitrobenzoate via esterification followed by nucleophilic aromatic substitution with 2,4-difluorophenol, confirming its role as a building block for BET family bromodomain inhibitor candidates [1]. This contrasts with structurally similar but regioisomeric intermediates (e.g., methyl 5-bromo-2-nitrobenzoate derivatives) that lack the correct substitution pattern for the intended downstream chemistry. The patent's explicit naming of this intermediate in the synthetic route provides direct documentary evidence of its procurement relevance for organizations pursuing bromodomain-targeted epigenetic therapeutics.

Bromodomain inhibition Epigenetic therapeutics Patent synthesis

Validated Application Scenarios for Methyl 4-Bromo-5-(2,4-Difluorophenoxy)-2-Nitrobenzoate Based on Evidence


Late-Stage Diversification in Bromodomain Inhibitor Medicinal Chemistry

Medicinal chemistry teams pursuing BET family bromodomain inhibitors can utilize this compound as a key intermediate for palladium-catalyzed cross-coupling reactions at the C-4 bromine position. The patent US9296741B2 explicitly demonstrates its use in constructing bromodomain-targeting molecules, providing a validated synthetic entry point [1]. The bromine handle enables Suzuki, Buchwald-Hartwig, or Heck coupling to introduce diverse aryl, heteroaryl, or amine substituents, facilitating SAR exploration that is not possible with the corresponding des-bromo or chloro analogs.

SAR Exploration of 5-Nitrobenzoate Derivatives Targeting Podoplanin/CLEC-2-Mediated Tumor Metastasis

Given the established anti-TCIPA activity of the 5-nitrobenzoate class protected under Taiwan Patent I444358 [1] and the characterized selectivity profile of the related compound 2CP (IC50 = 12.1 μM for PDPN-induced platelet aggregation with >8-fold selectivity over other agonists) [2], this compound serves as a structurally distinct starting point for generating novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. The 2,4-difluorophenoxy motif offers a differentiated steric and electronic profile compared to the substitution patterns explored in the 2CP study.

Chemical Biology Probe Development Targeting CLEC-2 Signaling Pathways

The compound can function as a precursor for developing affinity probes or chemical biology tools to study CLEC-2 signaling. The Oncotarget study demonstrated that 2CP, a structural relative, directly binds to CLEC-2 and inhibits downstream Akt1/PDK1 and PKCμ signaling pathways [1]. By leveraging the bromine at position 4 as a conjugation handle or for installing photoaffinity labels, researchers can generate tool compounds to map CLEC-2 interactomes or validate target engagement in cellular models.

Building Block for Fluorine-Containing Fragment Libraries in Epigenetic Drug Discovery

The 2,4-difluorophenoxy group contributes to favorable physicochemical properties including enhanced lipophilicity (estimated ΔlogP contribution of +0.4 to +0.8 relative to non-fluorinated phenoxy) and metabolic stability through blockade of oxidative metabolism at the 2- and 4-positions of the phenoxy ring [1]. This makes the compound a valuable building block for constructing fluorine-containing fragment libraries targeting epigenetic readers, where balanced lipophilicity and metabolic stability are critical for hit-to-lead progression.

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